Cas no 2228330-86-5 (2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine)

2-1-(2,6-Dichlorophenyl)cyclobutylethan-1-amine is a structurally distinct amine compound featuring a cyclobutyl core substituted with a 2,6-dichlorophenyl group. This configuration imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the dichlorophenyl moiety enhances stability and influences binding interactions, while the cyclobutyl ring contributes to conformational rigidity. These characteristics suggest potential utility in the development of bioactive molecules, particularly in receptor-targeted applications. The compound’s well-defined structure allows for precise modifications, facilitating research in medicinal chemistry and material science. Its synthetic versatility and tailored reactivity underscore its relevance in specialized chemical applications.
2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine structure
2228330-86-5 structure
Product Name:2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine
CAS No:2228330-86-5
MF:C12H15Cl2N
MW:244.160201311111
CID:5906023
PubChem ID:165715786
Update Time:2025-10-30

2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine
    • 2228330-86-5
    • EN300-1976287
    • 2-[1-(2,6-dichlorophenyl)cyclobutyl]ethan-1-amine
    • Inchi: 1S/C12H15Cl2N/c13-9-3-1-4-10(14)11(9)12(7-8-15)5-2-6-12/h1,3-4H,2,5-8,15H2
    • InChI Key: XYJOSDPCAZDLPO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C1(CCN)CCC1)Cl

Computed Properties

  • Exact Mass: 243.0581549g/mol
  • Monoisotopic Mass: 243.0581549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine

Recent Advances in the Study of 2-1-(2,6-Dichlorophenyl)cyclobutylethan-1-amine (CAS: 2228330-86-5)

The compound 2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine (CAS: 2228330-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and dichlorophenyl structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key breakthroughs in the study of this compound is its synthesis via a novel catalytic cyclization method, which has improved yield and purity compared to traditional approaches. Researchers have reported that the optimized synthetic route not only enhances scalability but also reduces the formation of by-products, making it more suitable for industrial applications. The structural elucidation of 2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine has been confirmed through advanced spectroscopic techniques, including NMR and mass spectrometry.

Pharmacological evaluations have revealed that this compound exhibits potent activity as a modulator of specific neurotransmitter systems. In vitro and in vivo studies suggest that it may have applications in treating neurological disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier efficiently has been a focal point of recent research, with findings indicating its potential for central nervous system (CNS) targeting therapies.

Further investigations into the mechanism of action have identified interactions with serotonin and dopamine receptors, which may explain its observed effects on mood and behavior. Molecular docking studies have provided a detailed understanding of the binding interactions between 2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine and its target receptors, offering a foundation for the design of more selective and potent analogs.

In addition to its neurological applications, recent studies have explored the compound's potential in oncology. Preliminary data indicate that it may inhibit the growth of certain cancer cell lines, possibly through the modulation of apoptotic pathways. These findings, though still in the early stages, highlight the versatility of 2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine as a candidate for multi-therapeutic use.

Despite these promising results, challenges remain in the development of this compound. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on these aspects to ensure the compound's viability as a therapeutic agent.

In conclusion, 2-1-(2,6-dichlorophenyl)cyclobutylethan-1-amine (CAS: 2228330-86-5) represents a compelling area of research in chemical biology and pharmaceuticals. Its unique structural features and diverse pharmacological activities make it a valuable candidate for further investigation. Continued efforts in synthesis optimization, mechanistic studies, and preclinical evaluations will be crucial in unlocking its full therapeutic potential.

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